

## Onradivir Monohydrate: A Technical Guide on its Efficacy Against Highly Pathogenic Avian Influenza

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Onradivir monohydrate |           |
| Cat. No.:            | B15194648             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Onradivir (formerly ZSP1273) is a novel, orally bioavailable small-molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. Developed by Guangdong Raynovent Biotech, it represents a promising therapeutic agent in the fight against influenza A, including strains of significant public health concern such as highly pathogenic avian influenza (HPAI). This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of onradivir against HPAI, its mechanism of action, and relevant clinical findings in seasonal influenza to inform further research and development.

#### **Mechanism of Action**

Onradivir targets the cap-binding domain of the PB2 subunit of the influenza A virus RNA polymerase complex. This inhibition prevents the "cap-snatching" process, a critical step in viral replication where the virus hijacks the 5' caps of host cell pre-messenger RNAs (mRNAs) to prime the synthesis of its own viral mRNAs. By blocking this essential function, onradivir effectively halts viral gene transcription and replication. The inhibitory activity of onradivir on the influenza A virus RNA polymerase has been demonstrated to be potent, with a reported 50% inhibitory concentration (IC50) value of  $0.562 \pm 0.116$  nM.[1][2][3]





Click to download full resolution via product page

Figure 1: Onradivir's mechanism of action targeting the PB2 subunit.

# Preclinical Efficacy Against Highly Pathogenic Avian Influenza

Preclinical studies have demonstrated the potent antiviral activity of onradivir against HPAI strains, including those resistant to other antiviral drugs.[1][2][3]

#### **In Vitro Antiviral Activity**

The in vitro efficacy of onradivir against HPAI H7N9 and H5N6 strains was evaluated and compared with other antiviral agents. The results are summarized in the table below.



| Virus Strain                                                               | Compound            | IC50 (nM)     |
|----------------------------------------------------------------------------|---------------------|---------------|
| A/Anhui/01/2013 (H7N9)                                                     | Onradivir (ZSP1273) | 0.627 ± 0.312 |
| VX-787                                                                     | >1000               |               |
| Oseltamivir                                                                | 11.23 ± 2.56        |               |
| A/Qingyuan/GIRD01/2017<br>(H7N9)                                           | Onradivir (ZSP1273) | 0.777 ± 0.427 |
| VX-787                                                                     | >1000               |               |
| Oseltamivir                                                                | 15.89 ± 3.98        |               |
| A/Guangzhou/39715/2014<br>(H5N6)                                           | Onradivir (ZSP1273) | 0.245 ± 0.03  |
| VX-787                                                                     | >1000               |               |
| Oseltamivir                                                                | 8.97 ± 1.54         | _             |
| Table 1: In Vitro Antiviral Activity of Onradivir against HPAI Strains.[1] |                     |               |

Onradivir has also shown efficacy against oseltamivir-resistant and baloxavir-resistant influenza A virus strains.[1][2][3]

#### In Vivo Antiviral Activity in a Murine Model

The in vivo efficacy of onradivir was assessed in a murine model of influenza A (H1N1) infection. While specific in vivo data for HPAI strains from the available preclinical study is not provided, the H1N1 model demonstrates the drug's in vivo potential. Onradivir effectively reduced viral titers in a dose-dependent manner and resulted in a high survival rate in infected mice.[1][2][3]

# Experimental Protocols In Vitro Antiviral Activity Assay (Cytopathic Effect Method)

#### Foundational & Exploratory





- Cell Line: Madin-Darby canine kidney (MDCK) cells were used for the antiviral assays.
- Virus Strains: Highly pathogenic avian influenza viruses A/Anhui/01/2013 (H7N9),
   A/Qingyuan/GIRD01/2017 (H7N9), and A/Guangzhou/39715/2014 (H5N6) were utilized.
- Methodology: The cytopathic effect (CPE) method was employed to determine the in vitro antiviral activity.
  - MDCK cells were seeded in 96-well plates and incubated until confluent.
  - The cells were then infected with the respective influenza virus strains.
  - Serial dilutions of onradivir, VX-787, and oseltamivir were added to the infected cells.
  - The plates were incubated, and the viral-induced cytopathic effects were monitored.
  - Cell viability was assessed to determine the ability of the compounds to inhibit the CPE.
  - The 50% inhibitory concentration (IC50) was calculated using the Reed-Muench method.
  - Cytotoxicity of the compounds was evaluated in parallel on uninfected MDCK cells.[4]





Click to download full resolution via product page

Figure 2: Workflow for the in vitro antiviral activity assay.



#### In Vivo Murine Infection Model

- Animal Model: A murine infection model was used to evaluate the in vivo efficacy of onradivir.
- Virus Strain: Influenza A (H1N1) was used for the infection studies described in the available literature.
- · Methodology:
  - Mice were infected with a lethal dose of the influenza virus.
  - Onradivir was administered orally at various dosages.
  - Parameters such as changes in body weight, survival rate, and viral titers in the lungs were monitored.
  - The efficacy of onradivir was compared to a vehicle control and other antiviral agents.[2]

#### Clinical Data in Uncomplicated Influenza A

While clinical trials specifically in HPAI-infected patients are not available, Phase II and Phase III clinical trials have been conducted for onradivir in adults with acute uncomplicated influenza A infection. These studies provide valuable information on the safety, tolerability, and efficacy of onradivir in a clinical setting.

#### **Phase III Clinical Trial Results**

A multicenter, double-blind, randomized, placebo-controlled, and oseltamivir-controlled Phase III trial was conducted in China.



| Parameter                                                                                                   | Onradivir (600 mg<br>once daily) | Oseltamivir (75 mg<br>twice daily) | Placebo        |
|-------------------------------------------------------------------------------------------------------------|----------------------------------|------------------------------------|----------------|
| Median Time to Alleviation of Symptoms (TTAS)                                                               | 38.83 hours                      | 42.17 hours                        | 63.35 hours    |
| Adverse Events                                                                                              | 67%                              | 47%                                | 55%            |
| Most Common<br>Adverse Event                                                                                | Diarrhea (49%)                   | Diarrhea (15%)                     | Diarrhea (23%) |
| Table 2: Key Findings from the Phase III Clinical Trial of Onradivir in Uncomplicated Influenza A.[5][6][7] |                                  |                                    |                |

The study concluded that onradivir has similar curative efficacy to oseltamivir for acute, uncomplicated influenza infections in adults, with an acceptable safety profile.[6][7] The higher incidence of diarrhea in the onradivir group was mostly of mild to moderate severity and resolved without medication.[5][7]

#### Conclusion

Onradivir monohydrate is a potent inhibitor of the influenza A virus PB2 subunit with demonstrated in vitro efficacy against highly pathogenic avian influenza strains, including H7N9 and H5N6. Its novel mechanism of action provides a therapeutic option against strains resistant to existing antiviral drugs. While in vivo data in HPAI models and clinical data in HPAI-infected patients are needed, the preclinical findings, coupled with the positive results from clinical trials in seasonal influenza, position onradivir as a significant candidate for further investigation and potential stockpiling for pandemic preparedness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Study of ZSP1273, a Potent Antiviral Inhibitor of Cap Binding to the PB2 Subunit of Influenza A Polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Antiviral drugs oseltamivir, onradivir may lead to better flu outcomes | CIDRAP [cidrap.umn.edu]
- 7. Efficacy and safety of onradivir in adults with acute uncomplicated influenza A infection in China: a multicentre, double-blind, randomised, placebo-controlled and oseltamivir-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Onradivir Monohydrate: A Technical Guide on its Efficacy Against Highly Pathogenic Avian Influenza]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194648#onradivir-monohydrate-against-highly-pathogenic-avian-influenza]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com